3-bromo-1H-indole-4-carbaldehyde
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Overview
Description
3-Bromo-1H-indole-4-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the third position and an aldehyde group at the fourth position on the indole ring. It is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1H-indole-4-carbaldehyde typically involves the bromination of 1H-indole-4-carbaldehyde. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the indole ring. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: 3-bromo-1H-indole-4-carboxylic acid.
Reduction: 3-bromo-1H-indole-4-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-1H-indole-4-carbaldehyde is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a precursor for the synthesis of complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active molecules that can act as enzyme inhibitors or receptor agonists.
Medicine: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-1H-indole-4-carbaldehyde depends on its specific application. In biological systems, it can interact with various molecular targets such as enzymes and receptors. For example, indole derivatives are known to bind to the aryl hydrocarbon receptor, modulating immune responses and other cellular processes .
Comparison with Similar Compounds
4-Bromo-1H-indole-3-carbaldehyde: Similar structure but with the bromine and aldehyde groups at different positions.
1H-Indole-3-carbaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-1H-indole-2-carbaldehyde: Bromine and aldehyde groups at different positions, leading to different reactivity and applications.
Uniqueness: 3-Bromo-1H-indole-4-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which allows for selective reactions and the synthesis of unique derivatives. Its versatility in various chemical reactions and applications in scientific research further highlights its importance.
Properties
IUPAC Name |
3-bromo-1H-indole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-4-11-8-3-1-2-6(5-12)9(7)8/h1-5,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNKGCMVLRJOHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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